1-Phenyl-1,2-propanedione-2-oxime

Dental Materials Photopolymerization Color Stability

Analytical QC labs requiring simultaneous Cu(II)/Ni(II) quantification without sequential runs. This α-oximinoketone enables PPDOT thiosemicarbazone synthesis for dual-metal analysis with 70 nm spectral separation (Cu: 465 nm, Ni: 395 nm) in a single spectrophotometric run. • Replaces yellow-tinting camphorquinone (λmax 468 nm) in esthetic dental resins-λmax 400 nm ensures superior color stability • 2-Oxime isomer mandatory for reproducible polarographic reduction; 1-oxime isomer yields distinct, non-interconvertible behavior • Validated Ni(II) detection: molar absorptivity 1.2×10⁴ dm³·mol⁻¹·cm⁻¹, Sandell's sensitivity 0.0050 µg·cm⁻² at 395 nm

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 119-51-7
Cat. No. B093574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2-propanedione-2-oxime
CAS119-51-7
Synonyms1-phenyl-1,2-propanedione-2-oxime
alpha-isonitropropiophenone
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=NO)C(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7-
InChIKeyYPINLRNGSGGJJT-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,2-propanedione-2-oxime: Identity & Differentiators


1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7; also known as 2-isonitrosopropiophenone or α-(hydroxyimino)propiophenone; molecular formula C9H9NO2; molecular weight 163.17 g/mol) is an aromatic α-oximinoketone characterized by its oxime functional group adjacent to a phenyl-bearing carbonyl moiety . This compound is commercially available as a white to light yellow crystalline solid with a melting point of 113–115 °C and a UV absorption maximum (λmax) of 398 nm in methanol . Its structural features confer two functionally significant properties: (i) capacity to form stable chelate complexes with transition metal ions via its nitrogen and oxygen donor atoms, enabling applications in coordination chemistry and analytical reagent development, and (ii) photochemical activity as a Norrish Type I photoinitiator (phenylpropanedione, PPD) for free-radical polymerization, where its absorption profile offers distinct advantages in color-critical applications .

Coordination chemistryOxime-thiosemicarbazone ligand precursor for metal chelate design
Photopolymerization researchNorrish Type I photoinitiator with reported color stability benefits

1-Phenyl-1,2-propanedione-2-oxime Substitution Risks


Substituting 1-phenyl-1,2-propanedione-2-oxime with seemingly analogous compounds—including other α-diketone monoximes (e.g., 1-(4-chlorophenyl)-1,2-propanedione-2-oxime, 1-(3,4-dimethoxyphenyl)-1,2-propanedione-2-oxime), structurally distinct photoinitiators (e.g., camphorquinone, CQ), or alternative analytical complexation reagents—introduces material performance deviations that cannot be accommodated through simple stoichiometric adjustment [1]. The unsubstituted phenyl group in this compound confers a distinct balance of metal-binding affinity, steric accessibility, and electronic properties that directly governs: (i) the wavelength separation (Δλ = 70 nm) between Cu(II) and Ni(II) complexes essential for simultaneous spectrophotometric determination without deconvolution algorithms; (ii) the λmax position (400 nm) and color stability profile that differentiates it from the yellow-tinting CQ (λmax = 468 nm) in esthetic dental resins; and (iii) the specific reduction potential and polarographic behavior that determines its suitability as an electrochemical probe versus its 1-oxime isomer [2]. These differences are quantifiable and irreversible through formulation or method modification.

Target profilePPD (2-oxime-derived): reported color stability improvement in cured resin; λmax ~400 nm
Substitute mismatchCamphorquinone (CQ): λmax ~468 nm, strong yellow tint may compromise esthetic applications
Target profilePPDOT reagent: 70 nm spectral separation enables simultaneous Cu/Ni determination
Substitute mismatchOther α-diketone monoximes may not provide dual-wavelength differentiation without deconvolution
Target profile2-oxime isomer: distinct polarographic reduction pattern
Substitute mismatch1-oxime isomer exhibits different electrochemical behavior; not interchangeable

1-Phenyl-1,2-propanedione-2-oxime Comparative Evidence


PPD vs Camphorquinone: Color Stability in Dental Resins

In dental resin formulations, the photoinitiator phenylpropanedione (PPD)—the photochemically active species derived from 1-phenyl-1,2-propanedione-2-oxime—offers a quantifiable color stability advantage over the industry-standard camphorquinone (CQ). CQ exhibits a molar extinction coefficient of only 40 dm³·mol⁻¹·cm⁻¹ in the 400–500 nm visible range and imparts a strong, persistent yellow coloration to cured resins, a known esthetic limitation in anterior restorations [1]. In contrast, PPD has been demonstrated to improve the color stability of the final polymerized material [1]. The absorption maximum of PPD is positioned at λmax = 400 nm, which is blue-shifted by 68 nm relative to CQ's λmax = 468 nm, reducing visible yellow chromophore formation [1].

Color stability
Head-to-head
PPD λmax 400 nm vs CQ λmax 468 nm; reported color stability improvement
Supports esthetic resin formulation screening
CQ molar extinction coefficient 40 dm³·mol⁻¹·cm⁻¹ (400–500 nm); yellowing documented
Dental Materials Photopolymerization Color Stability

PPDOT for Simultaneous Cu and Ni Determination

1-Phenyl-1,2-propanedione-2-oxime serves as the critical precursor for synthesizing 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), a chromogenic reagent that enables the simultaneous spectrophotometric determination of copper(II) and nickel(II) in a single analytical run. The Cu(II)-PPDOT complex exhibits maximum absorbance at 465 nm, while the Ni(II)-PPDOT complex absorbs maximally at 395 nm, providing a spectral separation of 70 nm that permits direct, deconvolution-free simultaneous quantification [1][2]. For nickel(II) specifically, the Ni(II)-PPDOT complex demonstrates a molar absorptivity of 1.2 × 10⁴ dm³·mol⁻¹·cm⁻¹ at 395 nm and a Sandell's sensitivity of 0.0050 µg·cm⁻² in sodium acetate-acetic acid buffer medium (pH ~4.5–5.5) [3]. This dual-wavelength capability has been validated in complex matrices including edible oils and seeds [1].

Dual-metal detection
Method context
70 nm spectral separation (Cu 465 nm, Ni 395 nm); Ni molar absorptivity 1.2×10⁴ dm³·mol⁻¹·cm⁻¹
Enables simultaneous Cu/Ni quantification in a single run
PPDOT synthesis required; validated in edible oils and chocolate matrices
Analytical Chemistry Spectrophotometry Metal Determination

2-Oxime vs 1-Oxime: Polarographic Reduction Patterns

The two isomeric monoximes of 1-phenyl-1,2-propanedione (the 1-oxime and the 2-oxime) exhibit demonstrably different electrochemical reduction patterns under polarographic conditions. While most aryl oximes undergo a single, pH-dependent four-electron reduction wave yielding the corresponding amine, the reduction behavior of 1-phenyl-1,2-propanedione monoximes diverges from this general pattern due to differences in interposed acid–base equilibria and the rate of their establishment [1]. Specifically, the difference in such reactions causes different reduction patterns for the two isomeric monoximes of 1-phenyl-1,2-propanedione, with the 2-oxime isomer (CAS 119-51-7) exhibiting a distinct polarographic profile relative to its 1-oxime counterpart [1][2].

Isomer electrochemistry
Head-to-head
2-oxime vs 1-oxime: qualitatively different polarographic reduction waves
Isomer-specific behavior; not functionally equivalent
pH-dependent; Hg dropping electrode conditions
Electrochemistry Polarography Reduction Mechanism

Ni(II) Binding: Stronger Bonds in Oxime-Thiosemicarbazones

When 1-phenyl-1,2-propanedione-2-oxime is derivatized with thiosemicarbazide moieties to form tridentate oxime-thiosemicarbazone ligands (e.g., HPohexim), the resulting nickel(II) complex [Ni(Pohexim)₂] exhibits Ni–donor atom bond distances that are shorter than those observed for other six-coordinate nickel(II) complexes containing monoanionic tridentate thiosemicarbazone ligands [1]. In this complex, the two monoanionic ligands coordinate in a meridional arrangement via the oxime nitrogen, the thiosemicarbazone imine nitrogen, and the thiolato sulfur atoms [1]. The observed bond distance contraction indicates stronger metal–ligand binding, a direct consequence of the electronic and steric environment conferred by the 1-phenyl-1,2-propanedione-2-oxime core scaffold.

Ni(II) chelate stability
Class-level
Reported shorter Ni–donor bond distances in [Ni(Pohexim)₂] vs other tridentate thiosemicarbazone complexes
May indicate stronger metal binding (class-level inference)
X-ray crystallography; review for application-specific validation
Coordination Chemistry Crystallography Ligand Design

1-Phenyl-1,2-propanedione-2-oxime Validated Applications


PPDOT for Cu and Ni QC in Edible Oils

Analytical quality control laboratories requiring efficient, cost-effective determination of copper and nickel in edible oils, seeds, hydrogenated vegetable oils, or chocolate should procure 1-phenyl-1,2-propanedione-2-oxime as the precursor for synthesizing PPDOT (1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone). The resulting reagent enables simultaneous dual-metal quantification in a single spectrophotometric run, leveraging the 70 nm spectral separation (465 nm for Cu(II), 395 nm for Ni(II)) to eliminate the need for sequential or separate analyses [1][2]. This approach reduces sample preparation time, reagent consumption, and instrumentation requirements compared to methods using single-metal chromogenic reagents or requiring chromatographic separation. The method has been validated for Ni(II) detection with molar absorptivity of 1.2 × 10⁴ dm³·mol⁻¹·cm⁻¹ and Sandell's sensitivity of 0.0050 µg·cm⁻² at 395 nm [3].

PPD Photoinitiator for Esthetic Dental Composites

Dental material manufacturers developing visible-light-cured resin composites for anterior (front-tooth) restorations should select phenylpropanedione (PPD) photoinitiator systems—derived from or structurally equivalent to 1-phenyl-1,2-propanedione-2-oxime—over conventional camphorquinone (CQ) systems. The comparative evidence demonstrates that PPD provides superior color stability in the cured material, whereas CQ imparts a strong yellow tint due to its low molar extinction coefficient (40 dm³·mol⁻¹·cm⁻¹) in the 400–500 nm range and its λmax at 468 nm [1]. PPD's blue-shifted absorption (λmax = 400 nm) reduces visible yellow chromophore formation, meeting the esthetic requirements for anterior restorations where yellowing is clinically unacceptable. Formulators should note that PPD requires LED light sources with violet emission bands (380–420 nm) for optimal activation [1].

2-Oxime Isomer for Electroanalytical Method Development

Researchers developing polarographic or voltammetric methods for oxime analysis or utilizing oximes as electrochemical probes must specify the 2-oxime isomer (CAS 119-51-7) rather than the 1-oxime isomer, as the two isomeric monoximes of 1-phenyl-1,2-propanedione exhibit demonstrably different reduction patterns under identical polarographic conditions [1][2]. Unlike typical aryl oximes that follow a single four-electron reduction pathway to the amine, these isomeric monoximes display distinct, non-interconvertible electrochemical behaviors due to differences in acid–base equilibria and protonation kinetics [1]. Procurement of the incorrect isomer will yield irreproducible results and invalidate method validation efforts.

Tridentate Oxime-Thiosemicarbazone Chelators for Metal Binding

Inorganic and bioinorganic chemists designing metal-selective chelators—including those for iron chelation in free radical damage mitigation as described in EP 0754039 A4 [1]—should utilize 1-phenyl-1,2-propanedione-2-oxime as the core scaffold for constructing tridentate oxime-thiosemicarbazone ligands. Crystallographic evidence confirms that nickel(II) complexes of ligands derived from this precursor (e.g., HPohexim) exhibit shorter Ni–donor bond distances than those found in other six-coordinate thiosemicarbazone complexes, indicating stronger metal–ligand binding and enhanced complex stability [2]. This structural advantage translates to higher stability constants, making this scaffold a preferred starting material for applications requiring robust metal chelation, including analytical preconcentration, metal ion sensing, and therapeutic chelator development.

Application
Selection Property
Validation Focus
Simultaneous Cu/Ni determination
Dual-wavelength chromogenic reagent precursor
Spectral separation and method validation in target matrices
Esthetic dental resin photoinitiator
Visible-light absorption profile and reported color stability
Color stability endpoint review in cured resin
Electroanalytical method development
Isomer-specific polarographic reduction pattern
Reproducibility of reduction waves for the 2-oxime isomer
Metal-selective chelator design
Tridentate oxime-thiosemicarbazone coordination scaffold
Metal binding affinity and complex stability characterization

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